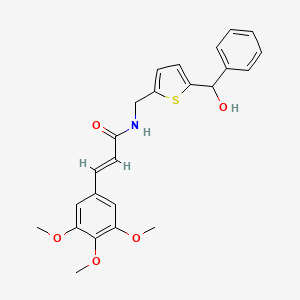
(E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H25NO5S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Polymerization and Material Science
(E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is utilized in polymerization research, specifically in the synthesis of homopolymers and copolymers with various applications. For instance, Mori, Sutoh, and Endo (2005) demonstrated the synthesis of homopolymers of an acrylamide derivative through reversible addition−fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005).
2. Solar Cell Applications
In the field of renewable energy, especially solar cell technology, derivatives of this compound have shown significant applications. Kim et al. (2006) engineered organic sensitizers comprising donor, electron-conducting, and anchoring groups, including derivatives similar to the specified compound, for improved solar cell efficiency (Kim et al., 2006).
3. Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate that these derivatives are effective in reducing corrosion, highlighting another potential application of the compound (Abu-Rayyan et al., 2022).
4. Organic Synthesis and Chemical Reactions
The compound has been used in various organic synthesis processes. Yokoyama, Hatanaka, and Sakamoto (1985) described its use in the synthesis of oxazin and diazin derivatives through double rearrangement reactions (Yokoyama, Hatanaka, & Sakamoto, 1985).
5. Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound have been evaluated for anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, demonstrating moderate to excellent anticancer activity, which suggests potential applications in cancer therapy (Ravinaik et al., 2021).
6. Nonlinear Optical Limiting
In optoelectronics, thiophene dyes derived from the compound have been studied for their nonlinear optical limiting properties. Anandan et al. (2018) synthesized and characterized thiophene dyes that exhibit significant nonlinear absorption and optical limiting behavior, which is crucial for protecting optical sensors and stabilizing light sources in communications (Anandan et al., 2018).
7. Chiral Stationary Phases in Chromatography
This compound has also found applications in analytical chemistry, particularly in chromatography. Tian et al. (2010) synthesized optically active derivatives for use as chiral stationary phases in high-performance liquid chromatography, demonstrating improved chromatographic performances (Tian et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-28-19-13-16(14-20(29-2)24(19)30-3)9-12-22(26)25-15-18-10-11-21(31-18)23(27)17-7-5-4-6-8-17/h4-14,23,27H,15H2,1-3H3,(H,25,26)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNNDMPGTUPJCZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

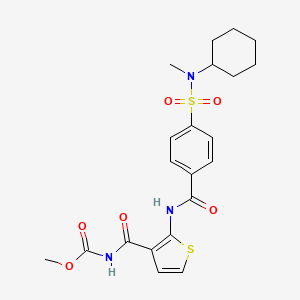
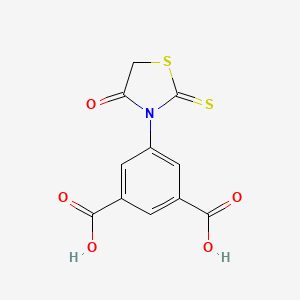
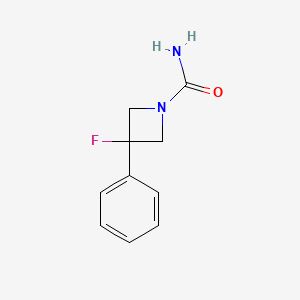
![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)


![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)
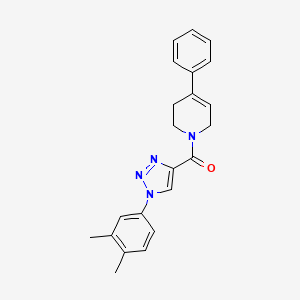
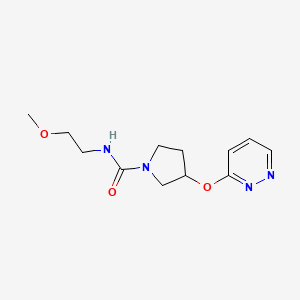
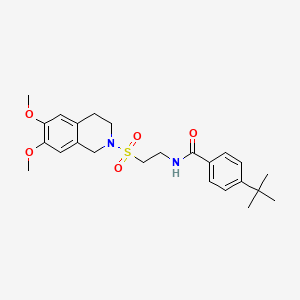
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)